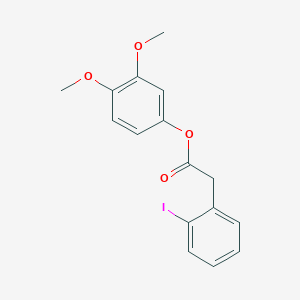
3,4-Dimethoxyphenyl 2-(2-iodophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxyphenyl 2-(2-iodophenyl)acetate is an organic compound that belongs to the class of phenyl acetates It is characterized by the presence of two methoxy groups on the phenyl ring and an iodine atom on the other phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl 2-(2-iodophenyl)acetate can be achieved through several methods. One common approach involves the esterification of 3,4-dimethoxyphenylacetic acid with 2-iodophenol in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion .
Another method involves the use of 2-iodophenylacetic acid, which undergoes esterification with 3,4-dimethoxyphenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
3,4-Dimethoxyphenyl 2-(2-iodophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The iodine atom can be reduced to form the corresponding phenyl acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of phenyl acetate.
Substitution: Formation of substituted phenyl acetates with various functional groups.
科学的研究の応用
3,4-Dimethoxyphenyl 2-(2-iodophenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4-Dimethoxyphenyl 2-(2-iodophenyl)acetate involves its interaction with various molecular targets. The methoxy groups and iodine atom play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, leading to the formation of new compounds with different biological activities .
類似化合物との比較
Similar Compounds
- 2-Iodophenyl acetate
- 3,4-Dimethoxyphenyl acetate
- 2-Iodophenylacetic acid
Uniqueness
3,4-Dimethoxyphenyl 2-(2-iodophenyl)acetate is unique due to the presence of both methoxy groups and an iodine atom, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C16H15IO4 |
|---|---|
分子量 |
398.19 g/mol |
IUPAC名 |
(3,4-dimethoxyphenyl) 2-(2-iodophenyl)acetate |
InChI |
InChI=1S/C16H15IO4/c1-19-14-8-7-12(10-15(14)20-2)21-16(18)9-11-5-3-4-6-13(11)17/h3-8,10H,9H2,1-2H3 |
InChIキー |
OOXUYZULEGGMTE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)OC(=O)CC2=CC=CC=C2I)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


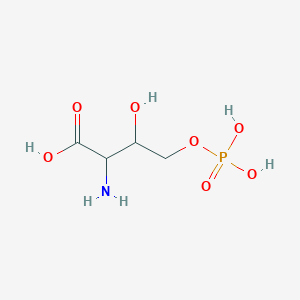
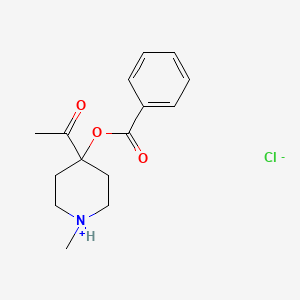

![(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13786970.png)
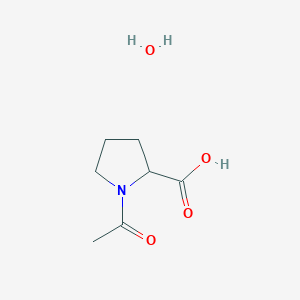

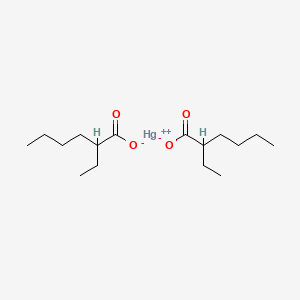
![[(3S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate](/img/structure/B13786997.png)
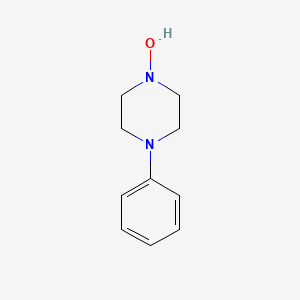
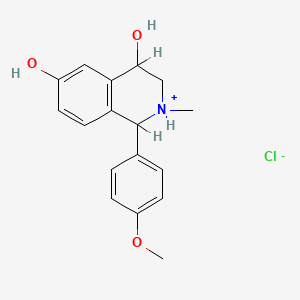
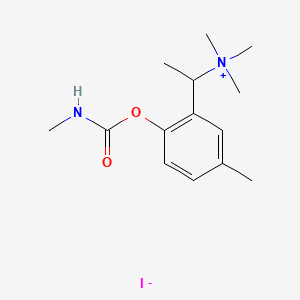
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)
![Dithia-2-aza-spiro[3.4]octane,hydrochloride](/img/structure/B13787046.png)
